molecular formula C11H18Cl2N2O B12094077 [2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride

[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride

Cat. No.: B12094077
M. Wt: 265.18 g/mol
InChI Key: NQKJHAGKRWZQLY-UHFFFAOYSA-N
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Description

[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O It is a derivative of methanamine, where the phenyl group is substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 2-bromobenzylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of various biological systems.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific pathways or receptors.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of [2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [2-(Piperidin-4-yl)phenyl]methanamine dihydrochloride: Similar structure but with a piperidine ring instead of morpholine.

    [2-(3-Methylphenyl)-2-morpholin-4-ylethanamine: Contains a methyl group on the phenyl ring.

    [2-(4-Benzyl-2-morpholinyl)methanamine: Benzyl group attached to the morpholine ring.

Uniqueness

[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

IUPAC Name

(2-morpholin-4-ylphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H

InChI Key

NQKJHAGKRWZQLY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2CN.Cl.Cl

Origin of Product

United States

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